ethyl 2-{[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl](prop-2-en-1-yl)amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyrazole moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the trifluoromethyl and thiazole sites
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiazole and pyrazole moieties also contribute to the compound’s overall biological activity by interacting with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(METHYL)-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(CHLORO)-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
The presence of the trifluoromethyl group in ETHYL 2-{ALLYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE makes it unique compared to similar compounds. This group can significantly enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C17H17F3N4O3S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-prop-2-enylamino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H17F3N4O3S/c1-4-8-24(12(25)7-6-11-9-21-23(3)10-11)16-22-14(17(18,19)20)13(28-16)15(26)27-5-2/h4,6-7,9-10H,1,5,8H2,2-3H3/b7-6+ |
InChI Key |
VSGIIIHHPGAOGZ-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)/C=C/C2=CN(N=C2)C)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)C=CC2=CN(N=C2)C)C(F)(F)F |
Origin of Product |
United States |
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